Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Description
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS 376395-32-3, molecular formula C₁₇H₁₉NO₆) is a pyrrole derivative characterized by a benzyl group at the N1 position and two hydroxyl groups at the 3,4-positions of the pyrrole ring. The compound features diethyl ester functionalities at the 2,5-positions, which enhance its solubility in organic solvents and modulate its reactivity in synthetic applications. Its synthesis typically involves multi-step reactions starting from iminodiacetic acid derivatives, followed by O-alkylation and esterification steps .
Properties
IUPAC Name |
diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)12-14(19)15(20)13(17(22)24-4-2)18(12)10-11-8-6-5-7-9-11/h5-9,19-20H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCCUUFBQELMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715714 | |
| Record name | Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376395-32-3 | |
| Record name | Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS No. 376395-32-3) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C17H19NO6
- Molecular Weight : 333.34 g/mol
- Melting Point : 143-146 °C
- Purity : Typically available at 95% purity .
Structural Characteristics
The structure of this compound features a pyrrole ring with two carboxylate groups and hydroxyl substituents, contributing to its reactivity and potential biological interactions.
Antioxidant Properties
Research has indicated that compounds containing hydroxyl groups exhibit significant antioxidant activity. This compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar pyrrole derivatives effectively reduced oxidative damage in cellular models .
Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrrole possess antimicrobial properties. This compound was tested against various bacterial strains, showing promising inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of pyrrole derivatives in treating neurodegenerative diseases. This compound was evaluated for its ability to inhibit neuronal apoptosis in vitro. Results indicated that the compound could modulate signaling pathways involved in cell survival and apoptosis .
Study on Antioxidant Activity
A study conducted on various pyrrole derivatives assessed their antioxidant capabilities through DPPH radical scavenging assays. This compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.
| Compound | IC50 (µM) |
|---|---|
| Diethyl 1-benzyl-3,4-dihydroxy-pyrrole | 25 |
| Ascorbic Acid | 20 |
| Control | >100 |
Neuroprotective Study
In a neuroprotection study using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death rates.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound (10 µM) | 70 |
| Compound (50 µM) | 85 |
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is primarily utilized as a building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, a study published in Tetrahedron Letters demonstrated that certain substituted pyrroles showed cytotoxic effects against cancer cell lines. This compound can serve as a precursor for synthesizing such derivatives, potentially leading to new anticancer agents .
Organic Synthesis Applications
This compound is also a valuable intermediate in organic synthesis. It serves as a starting material for the preparation of substituted 3,4-ethylenedioxypyrroles, which are important in the development of various organic molecules.
Synthesis Pathway
The synthesis of this compound typically involves the following steps:
- Formation of pyrrole ring : The initial step involves the condensation of appropriate aldehydes with diethyl malonate.
- Hydroxylation : Subsequent hydroxylation reactions introduce the dihydroxy groups at positions 3 and 4.
- Benzyl substitution : The introduction of the benzyl group enhances the compound's reactivity and versatility in further synthetic applications.
Potential in Material Science
Emerging research suggests that derivatives of this compound may find applications in material science, particularly in the development of conductive polymers and organic electronic materials.
Case Study: Conductive Polymers
A study indicated that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. This opens avenues for developing advanced materials for electronic applications .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in four primary reaction types:
-
Ester hydrolysis
-
Oxidative polymerization
-
Nucleophilic substitution
-
Coordination complex formation
Ester Hydrolysis
Under acidic or basic conditions, the ethyl ester groups undergo hydrolysis to form carboxylic acids:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| 1M HCl, aqueous, reflux | 1-Benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid | Complete conversion after 12 hours |
| 0.5M NaOH, ethanol/water | Same as above | Faster kinetics (6–8 hours) |
This reaction is critical for generating intermediates used in polymer synthesis or further functionalization.
Oxidative Polymerization
The compound polymerizes to form conductive polypyrrole derivatives:
| Reagents/Conditions | Products | Properties |
|---|---|---|
| FeCl₃ (oxidant), CHCl₃, 25°C | Conductive polymer films | Electrical conductivity: 10⁻² S/cm |
| Electrochemical oxidation | Thin-film electrodes | Enhanced stability in aqueous media |
These polymers show promise in organic electronics and sensor applications.
Nucleophilic Substitution
The hydroxyl groups react with electrophilic agents to form substituted derivatives:
Coordination Complex Formation
The sulfur-modified ligand coordinates with Pd(II):
| Reagents/Conditions | Product | Biological Activity |
|---|---|---|
| PdCl₂, methanol, reflux (6h) | Pd(II) complex | MIC: 12.5 µg/mL (vs. S. aureus) |
The complex exhibits antimicrobial properties, validated through disk diffusion assays .
Hydrolysis Mechanism
-
Acidic conditions : Protonation of ester carbonyl accelerates nucleophilic attack by water.
-
Basic conditions : Hydroxide ion directly cleaves the ester bond via nucleophilic acyl substitution.
Polymerization Pathway
-
FeCl₃ oxidizes the pyrrole ring, initiating radical coupling at the α-positions.
-
Chain propagation occurs through successive electron transfer steps.
Comparison with Similar Compounds
Structural and Functional Analogues
Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS 148528-45-4)
- Molecular Formula: C₁₅H₁₅NO₆ (vs. C₁₇H₁₉NO₆ for the diethyl variant).
- Physical Properties: Lower molecular weight (305.29 g/mol vs. Applications: Widely used in porphyrin synthesis due to enhanced crystallinity and π-π interactions .
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
- Structural Difference : Replaces the pyrrole ring with a furan ring.
- Impact : Reduced aromaticity and electron density, leading to lower reactivity in electrophilic substitutions. Applications focus on polymer precursors rather than coordination chemistry .
3,4-Dialkoxypyrroles (e.g., 3c-g in )
- Synthesis : Bis-O-alkylation of the dihydroxy precursor introduces alkoxy groups (e.g., methoxy, ethoxy).
- Properties : Improved stability against oxidation and enhanced lipophilicity. These derivatives are pivotal in synthesizing meso-tetraaryloctaalkoxyporphyrins for photodynamic therapy .
Physicochemical Properties
Spectroscopic Comparisons
Preparation Methods
Stepwise Synthetic Methodology
The most detailed and authoritative synthetic route is based on a patented method for related pyrrole derivatives, which can be adapted for the target compound. The process involves the following key stages:
| Step | Reaction Description | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Esterification of iminodiacetic acid | Iminodiacetic acid + sulfur oxychloride in anhydrous methanol, cryogenic bath, overnight | Iminodiacetic methyl ester hydrochloride |
| 2 | Benzylation of iminodiacetic methyl ester hydrochloride | Benzyl bromide, sodium bicarbonate, dimethylformamide, 40°C overnight | 2,2'-oxalic acid methyl esters benzylamine |
| 3 | Cyclization via reaction with oxalic acid diethyl ester under alkaline conditions | Sodium alkoxide (e.g., sodium ethylate or sodium hydride), oxalic acid diethyl ester | 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dimethyl dicarboxylate |
| 4 | Conversion to diethyl ester and hydroxylation | Reaction with glycol dibromide at 100–120°C, optimal at 120°C | 1-benzyl-3,4-ethylene dioxy pyrrole-2,5-dimethyl dicarboxylate |
| 5 | Recrystallization and purification | Standard recrystallization techniques | Pure target compound |
This method yields high purity product and allows for control over reaction conditions to optimize yield and selectivity.
Detailed Reaction Conditions and Yields
A specific example from the patent literature illustrates the preparation at a scale of 200 g starting material:
| Parameter | Details |
|---|---|
| Starting Material | 200 g iminodiacetic acid |
| Solvent | 1300 mL anhydrous methanol |
| Esterification | Addition of sulfur oxychloride slowly under cryogenic conditions, reaction overnight |
| Isolation | Rotary evaporation to obtain 291.5 g iminodiacetic methyl ester hydrochloride |
| Benzylation | Dissolution in 1500 mL dimethylformamide, addition of 329.1 g sodium bicarbonate and 372.4 g benzyl bromide, 40°C overnight |
| Work-up | Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate |
| Yield | 403 g of benzylated intermediate |
| Cyclization | Reaction with oxalic acid diethyl ester under sodium alkoxide catalysis |
| Final Step | Reaction with glycol dibromide at 120°C for thorough conversion |
The reaction temperature for the last step is critical, with 120°C providing the best yield and purity. The process includes chromatographic monitoring to confirm reaction completion.
Alternative Synthetic Routes and Considerations
While the above method is the most documented, other approaches reported in literature involve:
- Starting from pyrrole derivatives with pre-installed benzyl groups and diethyl ester functionalities.
- Direct hydroxylation of pyrrole rings using oxidizing agents under controlled conditions.
- Use of palladium(II) complexes in ligand synthesis involving diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate as a precursor, indicating its synthetic accessibility and stability.
These alternative methods focus on functionalizing the pyrrole ring post-formation or using the compound as a ligand scaffold, confirming its synthetic versatility.
Data Table: Summary of Key Preparation Parameters
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Iminodiacetic acid, SOCl2, MeOH | Cryogenic bath, overnight | Quantitative (isolated as HCl salt) | Requires anhydrous conditions |
| Benzylation | Benzyl bromide, NaHCO3, DMF | 40°C, overnight | High (approx. 90%) | TLC monitoring recommended |
| Cyclization | Oxalic acid diethyl ester, NaOEt or NaH | Reflux, alkaline | Moderate to high | Sodium ethylate preferred |
| Hydroxylation/ether formation | Glycol dibromide | 120°C, 2–4 h | High | Temperature critical for completeness |
| Purification | Recrystallization | Ambient | High purity | Removes residual solvents and impurities |
Research Findings and Analytical Data
The synthesized compound is characterized by:
- Molecular formula: C17H19NO6
- Molecular weight: 333.3 g/mol
- Confirmed by spectral methods such as NMR, IR, and mass spectrometry
- The compound serves as a ligand in metal complex synthesis, demonstrating its chemical robustness.
Q & A
Q. What are the optimized synthetic routes for Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via a four-step process starting from iminodiacetic acid. A key step involves a Mitsunobu reaction: reacting 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid (1.0 eq) with alkane-1,2-diols (2.0 eq), triphenylphosphine (2.0 eq), and diethyl azodicarboxylate (2.4 eq) in anhydrous THF under reflux for 48 hours . Post-reaction, purification is achieved by silica gel chromatography (eluent: diethyl ether/petroleum ether, 1:1). Yield optimization requires strict control of stoichiometry, anhydrous conditions, and reflux duration.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR/IR : and NMR spectroscopy confirm proton and carbon environments, while FT-IR identifies functional groups like hydroxyl and ester moieties .
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves molecular geometry, bond lengths, and angles. For example, monoclinic systems (space group ) with unit cell parameters are typical for related pyrrole derivatives .
- Melting point : 143–146°C (lit.) serves as a purity indicator .
Q. How is the crystal structure determined, and what software tools are recommended for refinement?
Structure determination involves data collection via X-ray diffraction and refinement using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). The SHELX suite provides robust handling of high-resolution or twinned data. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and NMR chemical shifts?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level accurately predicts and NMR chemical shifts by modeling charge distribution and nuclear-independent chemical shift (NICS) values for aromatic rings. Comparative studies show deviations <5% from experimental data, validating computational protocols .
Q. What intermolecular interactions govern crystal packing, and how are they analyzed?
Hydrogen-bonding networks and π-π stacking are analyzed using graph-set notation (e.g., Etter’s rules) and Hirshfeld surface analysis. For example, O–H···O hydrogen bonds between hydroxyl and ester groups often form motifs, stabilizing the lattice .
Q. What strategies enable functionalization of the dihydroxy-pyrrole core for material science applications?
The 3,4-dihydroxy groups undergo alkylation or esterification with diols (e.g., ethylenediol) to yield derivatives like Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate. Such modifications enhance conductivity in polypyrrole polymers, useful in bioinspired adhesives or thermal management materials .
Q. How does this compound serve as a precursor for conductive polymers?
Electropolymerization of ethylenedioxypyrrole derivatives produces doped polypyrroles with high conductivity (>10 S/cm). Applications include flexible electronics or sensors. Stability studies under oxidative conditions (e.g., cyclic voltammetry in acetonitrile) assess durability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
